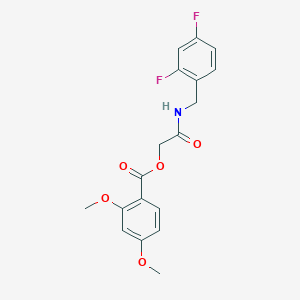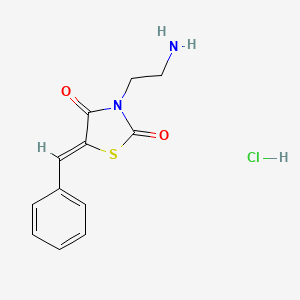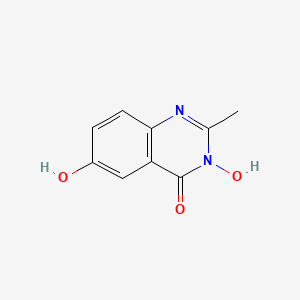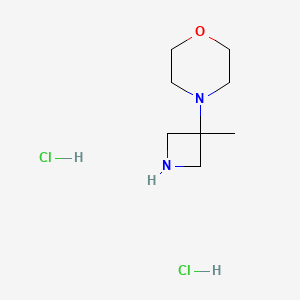![molecular formula C15H13ClF3NO2 B2924249 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide CAS No. 831243-20-0](/img/structure/B2924249.png)
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide is a synthetic organic molecule with a distinctive structure, which includes a phenyl ring substituted with chlorine and trifluoromethyl groups, an isopropyl group, and a furan ring
Mécanisme D'action
Mode of Action
It is known that the trifluoromethyl group in the compound can have high reactivity with thiols , which could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s interaction with thiols suggests that it may affect pathways involving thiol-containing molecules, but further studies are required to confirm this and to understand the downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can impact the compound’s activity . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide typically involves multiple steps, starting with the preparation of the precursor compounds:
Step 1: Synthesize 2-chloro-5-(trifluoromethyl)phenylamine via halogenation and Friedel-Crafts reactions.
Step 2: React the phenylamine with isopropyl isocyanate to form the desired furan ring substitution.
Key conditions include:
Temperature control to optimize reaction yield.
Utilization of catalysts, such as Lewis acids, to facilitate specific steps.
Industrial Production Methods
Large-scale production of this compound might follow a similar synthetic pathway but with optimization for higher efficiency and purity. Techniques like continuous flow reactors could be employed to enhance the reaction rate and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents may alter the furan ring or the isopropyl side chain.
Reduction: Reduction reactions might target the phenyl ring substituents, particularly the chlorine and trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions could replace the chlorine atom or modify the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Depending on the reaction pathway, products might include derivatives with altered side chains or ring structures, offering new chemical entities with distinct properties.
Applications De Recherche Scientifique
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide finds applications in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use as a probe for studying biological pathways due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals, particularly in agrochemicals and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[2-chloro-4-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide
5-[2-bromo-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide
5-[2-chloro-5-(difluoromethyl)phenyl]-N-isopropyl-2-furamide
Uniqueness
What sets 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide apart is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogues. This unique structure may offer advantages in specificity and potency in its applications.
Here you go: a comprehensive dive into this compound. Happy exploring the depths of chemistry!
Propriétés
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2/c1-8(2)20-14(21)13-6-5-12(22-13)10-7-9(15(17,18)19)3-4-11(10)16/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYYRWGGZNJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924167.png)
![2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2924170.png)
![2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B2924171.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2924172.png)
![4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2924173.png)
![3-(4-methoxyphenyl)-7-methyl-7-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2924175.png)


![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2924179.png)
![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide](/img/structure/B2924181.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B2924186.png)
![N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2924187.png)


